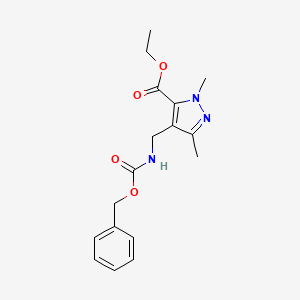

Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate

Description

Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a pyrazole derivative featuring a benzyloxycarbonyl (Cbz) protective group on an aminomethyl substituent at position 4, methyl groups at positions 2 and 5, and an ethyl ester at position 2.

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

ethyl 2,5-dimethyl-4-(phenylmethoxycarbonylaminomethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C17H21N3O4/c1-4-23-16(21)15-14(12(2)19-20(15)3)10-18-17(22)24-11-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,18,22) |

InChI Key |

NTAWXYKSPJADIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Core and Esterification

- The pyrazole ring with 2,5-dimethyl substitution is typically synthesized via condensation of suitable hydrazine derivatives with β-diketones or equivalent precursors.

- Subsequent esterification at the 3-position is achieved by reaction with ethyl chloroformate or via direct esterification of the corresponding carboxylic acid intermediate under acidic or coupling reagent conditions.

Introduction of Aminomethyl Group at 4-Position

- The 4-position functionalization with an aminomethyl group is performed by selective substitution or via Mannich-type reactions involving formaldehyde and amines.

- The amino group is initially introduced as a free amine or as a protected amine to facilitate subsequent transformations.

Protection of Amino Group with Benzyloxycarbonyl (Cbz) Group

- The amino substituent is protected using benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl anhydride under basic conditions to yield the Cbz-protected aminomethyl group.

- This step is crucial to prevent side reactions involving the free amine during further synthetic steps or purification.

Representative Experimental Procedure and Yields

A detailed example of a related synthetic sequence for a benzyloxycarbonyl-protected aminomethyl aromatic compound (structurally analogous to the aminomethyl-pyrazole derivative) is as follows:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Protection of Aminomethyl Group | Boc2O (tert-butoxycarbonyl anhydride), dichloromethane, room temperature, 48 h | 99 | Formation of carbamate intermediate, used without further purification |

| 2. Oxidation of Hydroxymethyl to Formyl | Manganese(IV) oxide, chloroform, room temperature, overnight | 87 | Conversion of hydroxymethyl to formyl group, filtered through celite |

| 3. Reductive Amination | NaB(OAc)3H, tetrahydro-pyran-4-ylamine, formaldehyde, dichloromethane, room temperature | 59 | Formation of aminomethyl derivative, purified by column chromatography |

| 4. Deprotection and Amine Salt Formation | HCl in dioxane, dichloromethane, room temperature, 12 h | 83 | Removal of Boc group, isolation of free amine as hydrochloride salt |

| 5. Amide Coupling | Acid chloride, triethylamine, THF, 0°C to room temperature, overnight | 49 | Coupling to form amide intermediate |

| 6. Final Alkylation | Methyl iodide, acetone/acetonitrile, room temperature, 24 h | 93 | Formation of iodide salt of final product |

Note: These steps are adapted from analogous procedures involving benzyloxycarbonyl and Boc protecting groups and may require adaptation for the specific pyrazole compound.

Analytical Data Supporting Preparation

- Mass Spectrometry (MS): Characteristic molecular ion peaks confirm the formation of intermediates and final product. For example, MS m/e 235 (M+H) for aminomethyl intermediates and m/e 584 (M+H) for iodide salts have been reported.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra provide detailed structural confirmation, including signals for aromatic protons, methyl groups, and carbamate protecting groups.

- Chromatography: Purification by column chromatography and preparative thin-layer chromatography (TLC) with specific solvent systems (e.g., dichloromethane/methanol 4:1 or ethyl acetate/methanol 9:1) ensures isolation of pure compounds.

- Yields: High yields (59% to 99%) reported in individual steps indicate efficient synthetic protocols.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| Amino Protection | Boc2O, base | CH2Cl2 | 20°C | 48 h | 99 | Carbamate intermediate |

| Alcohol Oxidation | MnO2 | CHCl3 or CH2Cl2 | 20°C | 16-24 h | 80-87 | Aldehyde intermediate |

| Reductive Amination | NaB(OAc)3H, amine, formaldehyde | CH2Cl2 | r.t. | 2 h | 59 | Aminomethyl derivative |

| Deprotection | HCl in dioxane | CH2Cl2 | r.t. | 12 h | 83 | Free amine salt |

| Amide Coupling | Acid chloride, Et3N | THF | 0°C to r.t. | Overnight | 49 | Amide intermediate |

| Alkylation | Methyl iodide | Acetone/ACN | r.t. | 24 h | 93 | Final iodide salt |

Research Outcomes and Considerations

- The synthetic route involving protection with benzyloxycarbonyl groups is well-established and provides a stable intermediate for further functionalization.

- Oxidation using manganese(IV) oxide is a mild and effective method for converting hydroxymethyl groups to aldehydes without over-oxidation.

- Reductive amination with sodium triacetoxyborohydride is highly selective and efficient for introducing aminomethyl substituents.

- Purification and characterization techniques are critical for confirming the structure and purity of the final compound.

- The overall synthetic approach balances yield, selectivity, and operational simplicity, making it suitable for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a synthetic compound with a complex structure featuring a pyrazole ring and various functional groups. It has a molecular weight of approximately 345.37 g/mol. The compound's structure includes an ethyl ester group, a benzyloxycarbonylaminomethyl group, and two methyl groups on the pyrazole ring. These components contribute to its chemical properties and potential biological activities.

Potential Applications

- Pharmacological Context: this compound exhibits significant biological activity, making it potentially useful in pharmacological applications. Compounds with similar structures may possess anti-inflammatory and analgesic properties, suggesting their potential as drug candidates.

- Interaction Studies: Interaction studies have shown that this compound can bind to various biological targets. Research suggests that similar compounds may interact with proteins involved in inflammatory pathways or act as inhibitors of specific enzymes. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

- Drug Development: Due to its structural components, this compound is being considered as a candidate for drug development.

Reactions

The reactivity of this compound is due to its carboxylate and amine functionalities, which can be utilized in synthetic pathways to generate related compounds or modify existing structures to enhance biological activity.

X-ray Fluorescence Spectrometry

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The pyrazole ring can interact with various biological pathways, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Thiophene-Based Analogs

- Methyl 4-(benzyloxycarbonylaminomethyl)thiophene-2-carboxylate (Compound 22, ): Structure: Thiophene ring with Cbz-aminomethyl at position 4 and methyl ester at position 2. Key Differences: Thiophene (sulfur-containing heterocycle) vs. pyrazole (nitrogen-containing). Thiophene’s lower basicity and distinct electronic properties influence reactivity and solubility. Synthesis: Prepared via esterification of the corresponding carboxylic acid (Compound 21) using H₂SO₄/MeOH . Physical Properties: Melting point 64–65°C, molecular weight 306.08 g/mol.

- 5-(Benzyloxycarbonylaminomethyl)thiophene-2-carboxylic acid (Compound 9, ): Structure: Cbz-aminomethyl at position 5 of thiophene. Key Differences: Substituent position affects steric and electronic interactions. Melting point (142–145°C) is higher than pyrazole analogs, likely due to hydrogen bonding from the carboxylic acid group .

Pyrazole-Based Analogs

Physicochemical Properties

Key Observations :

Biological Activity

Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a synthetic compound that belongs to the pyrazole family. Its unique structure, characterized by a pyrazole ring with various substituents, suggests significant potential for biological activity. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O4

- Molecular Weight : 331.37 g/mol

- CAS Number : 2828020-90-0

The compound features an ethyl ester group, a benzyloxycarbonylaminomethyl group, and two methyl groups on the pyrazole ring. These structural components contribute to its reactivity and potential interactions with biological targets .

Biological Activity Overview

This compound has shown promise in various pharmacological contexts. Preliminary studies indicate that compounds with similar structures may possess:

- Anti-inflammatory properties

- Analgesic effects

- Potential as enzyme inhibitors

These activities are largely attributed to the presence of carboxylate and amine functionalities within the compound .

Research indicates that this compound may interact with proteins involved in inflammatory pathways or act as inhibitors of specific enzymes. Understanding these interactions is crucial for optimizing therapeutic efficacy and exploring new drug development avenues .

Comparative Analysis with Related Compounds

To highlight the unique biological activity of this compound, a comparison with structurally related compounds is provided:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Ethyl 3,5-dimethyl-pyrazole-4-carboxylate | Simple pyrazole structure | Moderate anti-inflammatory | Lacks benzyloxycarbonyl group |

| 1-(Benzyloxycarbonyl)-2-methylpyrazole | Similar core structure | Anti-cancer properties | Different substitution pattern |

| 1-(Hydroxymethyl)-2-methylpyrazole | Hydroxymethyl instead of benzyloxycarbonyl | Antioxidant activity | Different functional groups |

The presence of both the benzyloxycarbonyl group and dual methyl substitutions on the pyrazole ring enhances its pharmacological profile compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Notable findings include:

- Anti-inflammatory Activity : Research has demonstrated that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro.

- Analgesic Properties : Animal models have shown that compounds within this structural class can reduce pain responses comparable to established analgesics .

- Enzyme Inhibition : Studies have indicated potential inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Q & A

Q. What is the recommended synthetic route for Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate?

The compound can be synthesized via a condensation reaction. A general method involves refluxing a pyrazole derivative (e.g., 4-aminomethyl-2,5-dimethyl-pyrazole) with benzyl chloroformate in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). The reaction mixture is typically refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and functional groups.

- LC-MS for molecular weight verification and purity assessment.

- IR spectroscopy to identify carbonyl (C=O) and carbamate (N-C=O) groups. Cross-referencing data from multiple techniques ensures accuracy, especially when resolving ambiguities in overlapping peaks .

Q. What safety protocols should be followed during handling?

Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Avoid skin contact due to potential irritancy, and store the compound in a cool, dry environment away from oxidizers .

Q. How is the compound’s purity validated experimentally?

Purity is assessed via HPLC (>95% peak area) and melting point analysis . Discrepancies in melting points (e.g., broad ranges) may indicate impurities, necessitating further purification via silica gel chromatography .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL or SHELXL for structure refinement. Key steps include:

Q. How can reaction conditions be optimized to improve yield?

Systematic optimization involves:

- Screening solvents (e.g., DMF vs. ethanol) for solubility and reactivity.

- Varying catalysts (e.g., triethylamine vs. acetic acid) and reaction temperatures (e.g., 60°C vs. reflux).

- Monitoring progress via TLC or in-situ IR. For example, replacing ethanol with dry acetone in similar esters increased yields by 15% in related syntheses .

Q. How do conflicting spectroscopic data arise, and how can they be resolved?

Contradictions (e.g., unexpected LC-MS adducts or split NMR peaks) may stem from:

Q. What strategies are effective for assessing the compound’s stability under varying conditions?

Conduct accelerated stability studies:

Q. How can biological activity be evaluated in vitro?

Design assays targeting hypothesized mechanisms (e.g., enzyme inhibition):

- Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with purified enzymes.

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa) via MTT assay. Include positive controls (e.g., staurosporine for kinase assays) and validate results with dose-response curves .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.